molecular formula C6H3BrClN3 B1520163 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060816-58-1

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1520163
CAS No.: 1060816-58-1
M. Wt: 232.46 g/mol
InChI Key: SQQIUDPUHXGYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been used in the synthesis of bioactive molecules and biohormones .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H, (H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used as an intermediate in organic synthesis .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 232.47 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

Research by Hinshaw et al. (1969) highlights the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, involving the conversion of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine to its 5-bromo derivative. This process is significant for the synthesis of various pyrrolopyrimidine nucleosides, which have potential biochemical implications (Hinshaw et al., 1969).

Green Synthesis of Pyrrolopyrimidine Derivatives

Wang et al. (2017) reported an environmentally friendly Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, starting from 5-bromo-2,4-dichloropyrimidine. This green chemistry approach offers a more sustainable and economical method for producing a variety of pyrrolopyrimidine derivatives, highlighting the versatility of 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in synthesis (Wang et al., 2017).

Crystal Structure Analysis

The work of Asaftei et al. (2009) on the crystal structures of 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showcases the utility of this compound in structural analysis. Their study provides insights into how different substituents affect the positioning of side chains relative to the heterocyclic ring, which is crucial for understanding the molecular interactions and properties of these compounds (Asaftei et al., 2009).

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

Rahimizadeh et al. (2007) demonstrated the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives using 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine. This research presents another facet of the compound's utility in synthesizing complex heterocyclic systems, which could have diverse applications in medicinal chemistry and material science (Rahimizadeh et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for the use of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could involve further exploration of their potential in the treatment of various types of cancer, given their demonstrated antiproliferative activity .

Properties

IUPAC Name

5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIUDPUHXGYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672015
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-58-1
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.